(4-(3,4-Difluorophenoxy)phenyl)methanol

Description

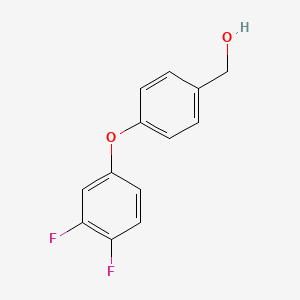

(4-(3,4-Difluorophenoxy)phenyl)methanol is a fluorinated aromatic alcohol characterized by a phenylmethanol core substituted with a 3,4-difluorophenoxy group at the para position. The compound’s structure combines the polar hydroxyl group of methanol with the electron-withdrawing properties of the difluorophenoxy moiety, influencing its physicochemical and biological behavior.

Properties

Molecular Formula |

C13H10F2O2 |

|---|---|

Molecular Weight |

236.21 g/mol |

IUPAC Name |

[4-(3,4-difluorophenoxy)phenyl]methanol |

InChI |

InChI=1S/C13H10F2O2/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7,16H,8H2 |

InChI Key |

FOEYLLBXRLRHDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: [4-(2,3-Difluorophenoxy)phenyl]methanol

A positional isomer of the target compound, [4-(2,3-difluorophenoxy)phenyl]methanol (), differs only in the fluorine substitution pattern on the phenoxy ring. Key differences include:

- Commercial Availability : The 2,3-difluoro isomer is listed as discontinued (), possibly due to lower demand or challenges in synthesis or purification compared to the 3,4-isomer .

Table 1: Comparison of Positional Isomers

Piperidineethanol Derivatives with 3,4-Difluorophenoxy Groups

A structurally related compound from Janssen Pharmaceutica () incorporates the 3,4-difluorophenoxy group into a piperidineethanol scaffold. Key comparisons include:

- Functional Groups: Both compounds feature a methanol group, but the target lacks the piperidine and benzothiazole moieties, which confer additional hydrogen-bonding and pharmacological activity in the Janssen compound.

- Physical Properties : The Janssen analog has a melting point of 65.8°C and optical activity ([α]²⁰_D = +4.38°), suggesting that the target compound may exhibit similar thermal stability and stereochemical complexity if chiral centers are present .

Esters and Schiff Base Derivatives

Ethyl 4-(((E)-[2-(3,4-difluorophenoxy)phenyl]methylidene)amino)benzenecarboxylate () shares the 3,4-difluorophenoxy group but replaces the methanol with an ester-linked Schiff base. Differences include:

- Reactivity: The ester group in may act as a prodrug, whereas the methanol in the target compound offers direct polarity for solubility or derivatization.

- Molecular Weight : The target compound (260.22 g/mol) is lighter than the Schiff base derivative (381.37 g/mol), impacting pharmacokinetic properties like diffusion rates .

Alkyl-Substituted Phenylmethanols

(4-Butylphenyl)methanol () provides a comparison with a non-fluorinated, alkyl-substituted analog:

- Lipophilicity: The butyl group increases lipophilicity (logP ~2.5 estimated), whereas the 3,4-difluorophenoxy group in the target compound balances lipophilicity with polarizability due to fluorine atoms.

- Applications: Alkyl-substituted phenylmethanols are often intermediates in organic synthesis, while fluorinated analogs like the target compound may find specialized roles in pharmaceuticals or agrochemicals .

Table 2: Physicochemical Properties of Phenylmethanol Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituent | logP (Estimated) |

|---|---|---|---|

| This compound | 260.22 | 3,4-Difluorophenoxy | 2.1 |

| (4-Butylphenyl)methanol | 164.24 | Butyl | 2.5 |

| [4-(Difluoromethoxy)-3-methoxyphenyl]methanol | 216.18 | Difluoromethoxy, Methoxy | 1.8 |

Complex Heterocyclic Derivatives

Compounds such as [4-(3,4-difluorophenoxy)-2-morpholinylpyridopyrimidinone () incorporate the 3,4-difluorophenoxy group into heterocyclic scaffolds. These derivatives highlight:

- Biological Relevance: The morpholine and pyridopyrimidinone groups suggest kinase inhibitor applications, implying that the target compound’s difluorophenoxy group may enhance binding affinity in medicinal chemistry contexts.

- Molecular Complexity : The target compound’s simpler structure offers advantages in synthetic accessibility compared to these heterocyclic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.